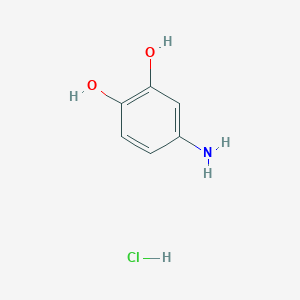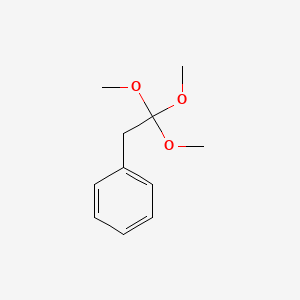
(2,2,2-Trimethoxyethyl)benzene
Übersicht
Beschreibung
The compound "(2,2,2-Trimethoxyethyl)benzene" is not directly mentioned in the provided papers. However, the papers discuss various substituted benzene derivatives, which are structurally related to trimethoxyethyl benzene. These derivatives include bis(trimethylsilyl)benzenes, bromo-, boryl-, and stannyl-functionalized benzenes, polystannylated benzene derivatives, and fully substituted benzene compounds with trimethylsilyl groups .
Synthesis Analysis
The synthesis of substituted benzene derivatives is a common theme in the provided papers. For instance, a practical synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene using a hybrid metal of Mg and CuCl in the presence of LiCl is described, which avoids the use of toxic HMPA and provides high yields under mild conditions . Another paper discusses the synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes through Diels-Alder cycloaddition and C-H activation reactions, leading to various derivatives useful for further chemical transformations . These methods could potentially be adapted for the synthesis of "(2,2,2-Trimethoxyethyl)benzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of substituted benzene derivatives is characterized by the presence of various substituents attached to the benzene ring. For example, the crystal structure of a fully substituted benzene compound with trimethylsilyl groups shows a nonplanar benzene ring with distorted angles around the ring . This suggests that the introduction of bulky substituents can significantly alter the geometry of the benzene core, which would be an important consideration in the molecular structure analysis of "(2,2,2-Trimethoxyethyl)benzene".
Chemical Reactions Analysis
The papers describe several chemical reactions involving substituted benzene derivatives. These reactions include the conversion of polystannylated benzene derivatives to their chloromercurio counterparts , the cyclotrimerization of dibromobenzonorbornadiene , and the synthesis of a radical anion from a disilyl substituted benzene derivative . These reactions demonstrate the reactivity of substituted benzenes and provide insights into the types of chemical transformations that "(2,2,2-Trimethoxyethyl)benzene" might undergo.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "(2,2,2-Trimethoxyethyl)benzene", they do provide information on related compounds. For instance, the photoelectron spectrum and ESR/ENDOR characterization of a radical anion derived from a disilyl substituted benzene derivative reveal insights into its electronic properties . The physical properties such as crystal structure and bond angles of a fully substituted benzene compound are also detailed . These findings could be used to infer some of the physical and chemical properties that "(2,2,2-Trimethoxyethyl)benzene" might exhibit, such as reactivity, electronic structure, and molecular geometry.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Starting Materials for Benzyne Precursors and Catalysts : 1,2-Bis(trimethylsilyl)benzenes, structurally related to (2,2,2-trimethoxyethyl)benzene, are key materials for synthesizing benzyne precursors, Lewis acid catalysts, and luminophores. Efficient routes for functionalizing these benzenes have been developed, providing key building blocks in organic synthesis (Reus et al., 2012).
Organometallic Compounds Synthesis : Benzene derivatives containing dimethylgallyl substituents have been synthesized, demonstrating the versatility of benzene frameworks, akin to (2,2,2-trimethoxyethyl)benzene, in creating novel organometallic compounds (Jutzi et al., 2009).
Advanced Material Synthesis : The formation of oligosilsesquioxanes from substituted phenyltrimethoxysilanes shows the potential of benzene derivatives in developing advanced materials. This approach could be extrapolated to similar compounds like (2,2,2-trimethoxyethyl)benzene (Pakjamsai & Kawakami, 2004).
Photophysical Studies
- Absorption Cross-Sections in UV and IR : Studying the absorption cross-sections of various benzene derivatives, including (2,2,2-trimethoxyethyl)benzene, can help understand their photophysical properties, relevant in atmospheric chemistry and photonic applications (Etzkorn et al., 1999).
Crystallography and Structural Analysis
X-Ray Crystallography : Research on crystal structures of benzene derivatives, similar to (2,2,2-trimethoxyethyl)benzene, is crucial for understanding molecular interactions and designing new materials or drugs (Arockia Samy & Alexander, 2012).
Molecular Interactions and Dynamics : Studies on rare gas-benzene interactions offer insights into molecular dynamics and structural properties, which can be extrapolated to related compounds like (2,2,2-trimethoxyethyl)benzene (Albertí, 2010).
Hybrid Organic/Inorganic Structures : The development of organic/inorganic hybrid structures involving benzene demonstrates the potential for creating novel materials and exploring new chemical properties, which could include derivatives like (2,2,2-trimethoxyethyl)benzene (Marwitz et al., 2009).
Novel Chemical Reactions and Pathways
Advanced Synthetic Methods : The synthesis of hexaarylbenzenes using C-H activation and cross-coupling reactions highlights innovative pathways in organic chemistry that can be applied to similar compounds (Suzuki et al., 2015).
Photodissociation Dynamics : Research on the photodissociation dynamics of benzene derivatives provides insights into the behavior of these molecules under light exposure, relevant for understanding photostability and photochemical reactions (Ohashi & Nishi, 1998).
Supramolecular Chemistry : The layer-by-layer assembly of supramolecular structures using benzene derivatives showcases the potential for creating complex molecular architectures, applicable in nanotechnology and material science (Naseer & Hameed, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,2-trimethoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-12-11(13-2,14-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUBBACPXXDRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510359 | |
| Record name | (2,2,2-Trimethoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trimethoxyethyl)benzene | |
CAS RN |
4369-00-0 | |
| Record name | (2,2,2-Trimethoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,2-trimethoxyethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



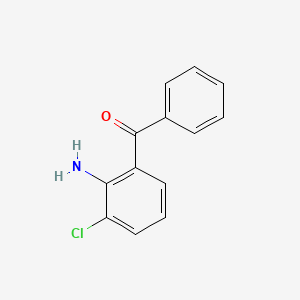
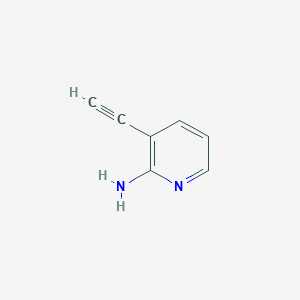
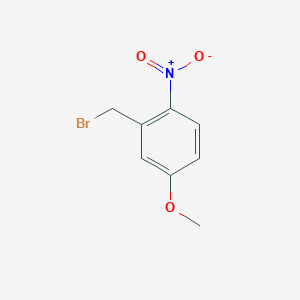
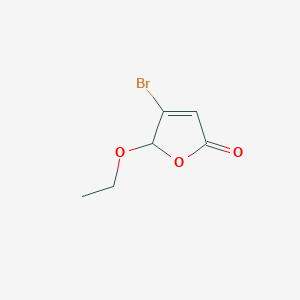
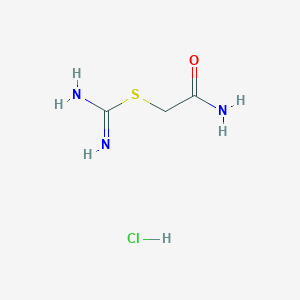
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)
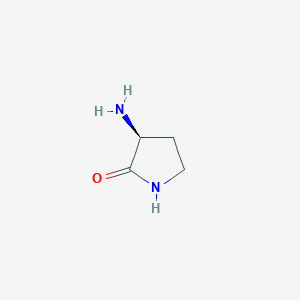
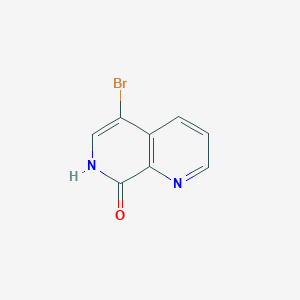
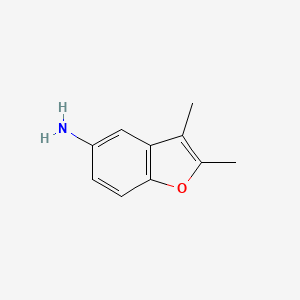
![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)
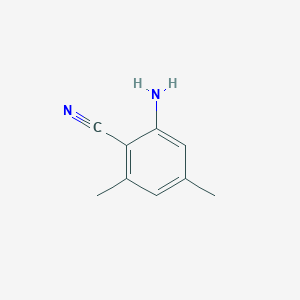
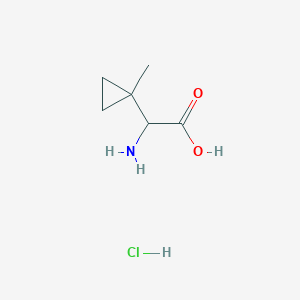
![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)
